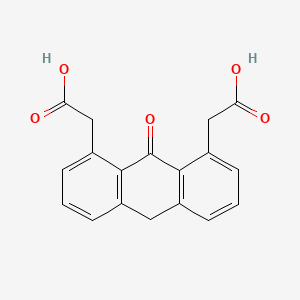
9(10H)-Anthracenone, 1,8-bis(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two acetyloxy groups attached to the 1 and 8 positions of the anthracenone structure
Preparation Methods
The synthesis of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- typically involves the acetylation of 9(10H)-anthracenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete acetylation. Industrial production methods may involve similar procedures but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent anthracene structure. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide can facilitate these reactions.
Scientific Research Applications
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s aromatic structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar compounds to 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- include:
Triacetyl Aloe-emodin: A derivative of aloe-emodin, known for its stimulant-laxative action and potential anticancer properties.
9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl-: Another derivative with similar chemical properties but different biological activities.
Properties
CAS No. |
38165-75-2 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[8-(carboxymethyl)-9-oxo-10H-anthracen-1-yl]acetic acid |
InChI |
InChI=1S/C18H14O5/c19-14(20)8-12-5-1-3-10-7-11-4-2-6-13(9-15(21)22)17(11)18(23)16(10)12/h1-6H,7-9H2,(H,19,20)(H,21,22) |
InChI Key |
KPCFDDJXJDHKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC(=O)O)C(=O)C3=C1C=CC=C3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


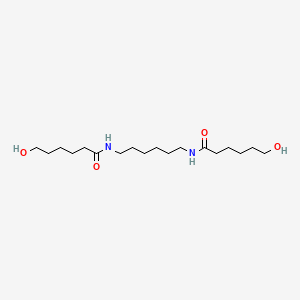
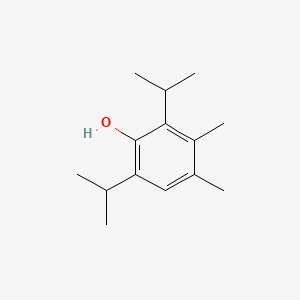

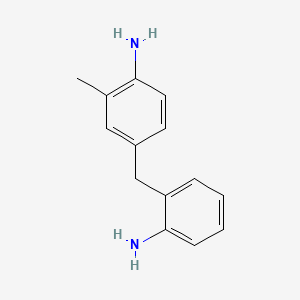
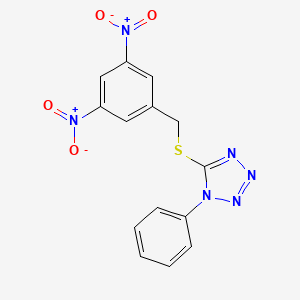
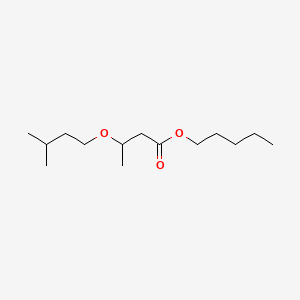
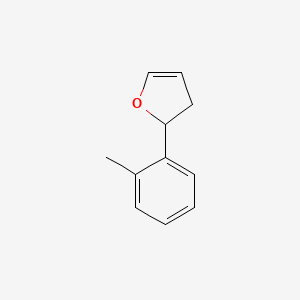
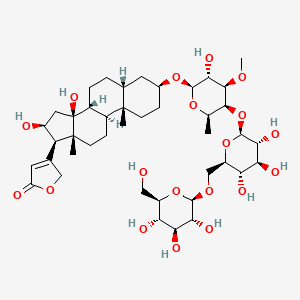


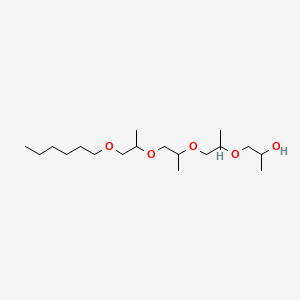


![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
